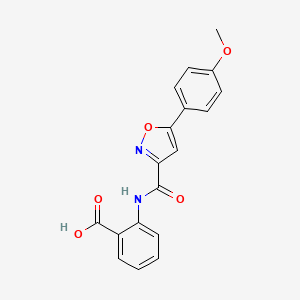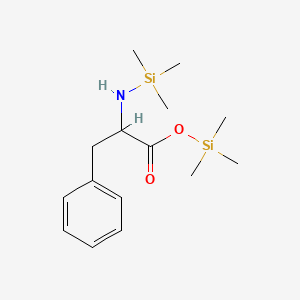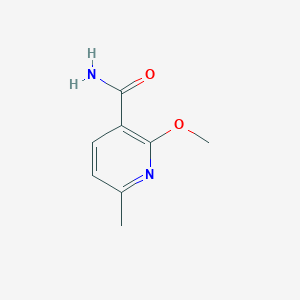
12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, nitrogen, and carbon atoms in its structure
Preparation Methods
The synthesis of 12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester involves multiple steps. The synthetic route typically includes the reaction of silane derivatives with organic compounds containing nitrogen and oxygen. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparison with Similar Compounds
12-Oxa-4,7-diaza-11-silatridecanoicacid, 11,11-dimethoxy-, methyl ester can be compared with other similar compounds such as:
- 2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester
- Methyl 11,11-dimethoxy-12-oxa-4,7-diaza-11-silatridecanoate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical behavior.
Properties
Molecular Formula |
C12H28N2O5Si |
|---|---|
Molecular Weight |
308.45 g/mol |
IUPAC Name |
[dimethoxy-[3-[2-(propylamino)ethylamino]propyl]silyl] methyl carbonate |
InChI |
InChI=1S/C12H28N2O5Si/c1-5-7-13-9-10-14-8-6-11-20(17-3,18-4)19-12(15)16-2/h13-14H,5-11H2,1-4H3 |
InChI Key |
RGXRYXMHXYNXAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCNCCC[Si](OC)(OC)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12097641.png)

![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)

![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)
![cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]](/img/structure/B12097678.png)








